molecular formula C6H3BrN2OS B2978189 2-Bromothieno[2,3-d]pyridazin-4(5H)-one CAS No. 1936374-21-8

2-Bromothieno[2,3-d]pyridazin-4(5H)-one

Cat. No. B2978189
CAS RN: 1936374-21-8
M. Wt: 231.07
InChI Key: NYDXVESYBCBYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothieno[2,3-d]pyridazin-4(5H)-one, also known as 2-BTPD, is an organic compound that belongs to the thienopyridazinone family. It is an important building block for organic synthesis, and has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug development. 2-BTPD has a wide range of properties and potential applications, making it an attractive molecule for scientific research.

Scientific Research Applications

Efficient Synthesis Methods

One significant application involves the efficient use of dihaloazine synthons in the transition-metal-free preparation of diverse heterocycle-fused 1,4-oxazepines, highlighting the utility of dihaloazines, including 2,3-dichloropyrazine and 3-bromo-2-chloropyridines, in SNAr-type condensations. This method provides a pathway for the synthesis of medicinally important tetracyclic compounds, showcasing the flexibility and convenience of using 1,2-dihaloazines for constructing complex molecular structures (Sapegin et al., 2015).

Crystal Structure Analysis

The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been determined, providing insights into the molecular geometry, bond distances, angles, and intermolecular hydrogen bonding. Such analyses help understand the structural features critical for the activity and interactions of these compounds (Bovio & Locchi, 1972).

Application in Drug Discovery

The regioselective bromination of thieno[2,3-b]pyridine, leading to the synthesis of 4-bromothieno[2,3-b]pyridine, demonstrates its potential as a building block in drug discovery. This process allows for subsequent cross-coupling reactions to proceed in excellent yields, highlighting the compound's utility in synthesizing derivatives with possible medicinal properties (Lucas et al., 2015).

Spectroscopic and Fluorescence Studies

Steady-state absorption and fluorescence studies on pyridazin-3(2H)-one derivatives have been conducted to estimate ground and excited state dipole moments. These studies provide valuable information on the electronic properties and behavior of these compounds under different solvent conditions, which can be critical in designing fluorescence-based applications (Desai et al., 2016).

Environmental Friendly Synthesis Approaches

Research has also focused on environmentally friendly approaches for synthesizing highly substituted imidazoles, using Bronsted acidic ionic liquids as efficient and reusable catalysts. Such methods are relevant for the synthesis of compounds structurally related to 2-Bromothieno[2,3-d]pyridazin-4(5H)-one, emphasizing sustainable and efficient synthetic strategies (Shaterian & Ranjbar, 2011).

properties

IUPAC Name

2-bromo-5H-thieno[2,3-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-1-3-4(11-5)2-8-9-6(3)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXVESYBCBYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothieno[2,3-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.